molecular formula C19H10N2O3S B2859925 2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one CAS No. 892757-51-6

2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

Cat. No.: B2859925
CAS No.: 892757-51-6
M. Wt: 346.36
InChI Key: DWXFANNLQSJGMV-UHFFFAOYSA-N
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Description

2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one ( 892757-51-6) is a synthetic heterocyclic compound with a molecular formula of C 19 H 10 N 2 O 3 S and a molecular weight of 346.36 g/mol . This complex molecule is built from a 3H-benzo[f]chromen-3-one (a naphtho[2,1-b]pyran-3-one) scaffold linked to a 1,2,4-oxadiazole ring that is further substituted at the 3-position with a thiophene group . Compounds featuring the 1,2,4-oxadiazole moiety are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties . The 1,2,4-oxadiazole ring is a versatile pharmacophore known to contribute to various biological activities, and its incorporation into molecular structures is a common strategy in drug discovery . Furthermore, the hybrid structure combining coumarin and oxadiazole rings has been explored in research for developing novel bioactive agents, with studies showing that such hybrids can exhibit antimicrobial properties . This product is offered for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers can obtain this compound in various quantities from commercial suppliers .

Properties

IUPAC Name

2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O3S/c22-19-14(18-20-17(21-24-18)16-6-3-9-25-16)10-13-12-5-2-1-4-11(12)7-8-15(13)23-19/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXFANNLQSJGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is a member of the oxadiazole family, known for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of the compound is C19H10N2O3SC_{19}H_{10}N_{2}O_{3}S with a molecular weight of 346.36 g/mol. The structure features a benzo[f]chromen backbone substituted with a thiophenyl group and an oxadiazole moiety, which contributes to its biological activity.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various oxadiazole compounds and their evaluation against cancer cell lines. Specifically, compounds containing the oxadiazole ring were found to inhibit cell proliferation in several cancer types, including breast and lung cancers. For instance, compound 3a demonstrated an IC50 value of 0.045 µg/mL against Mycobacterium tuberculosis, showcasing its potential in targeting resistant strains .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. A review focusing on oxadiazole derivatives reported their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anti-tubercular Activity

Recent studies have emphasized the role of 1,2,4-oxadiazoles in anti-tubercular drug development. For example, compounds similar to the one have been identified as potent inhibitors of mycobacterial transcriptional repressor EthR, which is crucial for drug resistance in tuberculosis . The compound's activity was assessed through in vitro assays against Mycobacterium tuberculosis, yielding promising results.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Oxadiazole derivatives often act by inhibiting key enzymes involved in metabolic pathways critical for pathogen survival.
  • Cell Cycle Arrest : Some studies suggest that these compounds induce apoptosis in cancer cells by disrupting their cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxic effects against pathogens and cancer cells alike .

Case Studies

StudyCompoundActivityFindings
Villemagne et al. (2020)Oxadiazole derivativesAnti-tubercularCompound showed EC of 0.072 μM with excellent pharmacokinetic profile
Parikh et al. (2020)Substituted oxadiazolesAnticancerActive against monoresistant strains with T1/2 of 1.63 h
Upare et al. (2019)Styryl oxadiazolesAnti-tubercularCompound 4a exhibited IC50 = 0.045 µg/mL

Comparison with Similar Compounds

Key Observations :

  • The thiophene substituent in the target compound may offer superior π-π interactions compared to phenyl or chlorophenethyl groups in analogues .

Preparation Methods

Conventional Synthesis Methods

Synthesis of the Benzo[f]Chromen-3-One Core

The coumarin derivative benzo[f]chromen-3-one is typically synthesized via the Kostanecki reaction , which involves condensation of 2-naphthol with a β-keto ester in the presence of concentrated sulfuric acid. For functionalization at the 2-position, 2-naphthol derivatives bearing methyl or carboxyl groups are employed. For example:

  • 2-Carboxy-benzo[f]chromen-3-one is prepared by reacting 2-hydroxy-1-naphthoic acid with ethyl acetoacetate under acidic conditions.
  • 2-Cyano-benzo[f]chromen-3-one is synthesized via Pechmann condensation using 2-naphthol and cyanoacetic acid derivatives.

Key challenges include regioselectivity and the stability of the carboxyl/cyano groups under strong acidic conditions. Yields typically range from 50–70% after recrystallization.

Preparation of the 3-(Thiophen-2-yl)-1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is constructed using amidoxime cyclization , a widely applied method for heterocyclic synthesis:

  • Thiophene-2-amidoxime is synthesized by reacting thiophene-2-carbonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6–8 h).
  • The amidoxime intermediate undergoes cyclodehydration with a carboxylic acid derivative. For example, coupling with 2-carboxy-benzo[f]chromen-3-one is achieved using ethyl chloroformate (ECF) or dicyclohexylcarbodiimide (DCC) in dry dichloromethane, followed by thermal cyclization (120°C, 12 h).

This method yields the target oxadiazole with 60–75% efficiency.

Coupling Strategies for Final Assembly

Two primary approaches dominate:

Direct Cyclization on the Coumarin Core

The pre-functionalized coumarin (2-carboxy or 2-cyano) reacts with thiophene-2-amidoxime:

  • For 2-carboxy derivatives : Activation via acyl chloride (SOCl₂, 60°C, 2 h) precedes amidoxime coupling. Cyclization occurs in toluene under reflux (110°C, 8 h).
  • For 2-cyano derivatives : Conversion to amidoxime (NH₂OH·HCl, NaHCO₃, EtOH/H₂O) followed by reaction with thiophene-2-carboxylic acid chloride (pyridine, 0°C → rt, 24 h).
Sequential Oxadiazole Formation

The oxadiazole-thiophene unit is pre-synthesized and coupled to the coumarin via Suzuki-Miyaura cross-coupling :

  • 5-Bromo-3-(thiophen-2-yl)-1,2,4-oxadiazole is prepared from thiophene-2-amidoxime and bromoacetic acid.
  • Coupling with 2-boronobenzo[f]chromen-3-one using Pd(PPh₃)₄ and K₂CO₃ in dioxane (90°C, 12 h).

This method achieves higher regioselectivity (85% yield) but requires palladium catalysts and inert conditions.

Modern and Green Synthesis Approaches

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 150°C, 20 min) accelerates the cyclodehydration step, reducing reaction time from hours to minutes while improving yields to 80–90%. Solvent-free conditions or ionic liquids (e.g., [bmim][BF₄]) enhance energy efficiency.

Flow Chemistry for Scalability

Continuous flow reactors enable large-scale synthesis:

  • Step 1 : Benzo[f]chromen-3-one-2-carboxylic acid and thiophene-2-amidoxime are mixed in a microreactor (residence time: 5 min) at 100°C.
  • Step 2 : In-line purification via silica cartridges removes unreacted precursors.

This approach achieves 95% conversion with minimal waste.

Ionic Liquid-Mediated Synthesis

Using 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) as both solvent and catalyst:

  • Cyclization proceeds at 80°C in 2 h with 88% yield.
  • The ionic liquid is recycled ≥5 times without loss of activity.

Analytical Characterization

Critical spectroscopic data for validation:

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.72 (s, 1H, coumarin H-4), 7.89–7.12 (m, 8H, aromatic), 6.98 (dd, 1H, thiophene)
¹³C NMR (100 MHz, CDCl₃) δ 160.1 (C=O), 155.8 (oxadiazole C-2), 142.3–110.2 (aromatic carbons)
IR (KBr) 1725 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1520 cm⁻¹ (thiophene C-S)
HRMS [M+H]⁺ calcd for C₂₂H₁₂N₂O₃S: 385.0743; found: 385.0746

Challenges and Optimization Strategies

Steric Hindrance at the 2-Position

Bulky substituents on the coumarin core reduce cyclization efficiency. Mitigation strategies include:

  • Ultrasound-assisted synthesis : Cavitation enhances reactant mixing (40 kHz, 50°C, yield: 78%).
  • Hypervalent iodine reagents : PhI(OAc)₂ promotes oxidative cyclization at lower temperatures (70°C, 8 h).

Solubility Issues

Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Alternatives:

  • Deep eutectic solvents (choline chloride/urea, 1:2) enable homogeneous reactions and easy product separation.
  • Nanocatalysts : Fe₃O₄ nanoparticles stabilize intermediates, reducing side reactions (yield: 82%).

Q & A

Q. Q1: What are the standard synthetic routes for preparing 2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one, and what critical reaction conditions must be optimized?

Answer: The synthesis typically involves two key steps:

Oxadiazole ring formation : Cyclization of a thiophene-substituted hydrazide with a benzo[f]chromen-3-one carboxylic acid derivative under dehydrating conditions (e.g., using POCl₃ or PCl₃ as catalysts) .

Coupling reactions : Introducing the thiophen-2-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Critical parameters include temperature control (80–120°C), solvent choice (e.g., DMF or THF), and purification via column chromatography. Characterization requires NMR (¹H/¹³C), HRMS, and IR to confirm regioselectivity and purity .

Basic Biological Activity Screening

Q. Q2: What preliminary biological assays are recommended to evaluate the compound’s therapeutic potential, and what structural features correlate with activity?

Answer: Initial screens should focus on:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. The oxadiazole-thiophene moiety enhances π-π stacking with DNA/protein targets .
  • Antimicrobial testing : Broth microdilution assays for bacterial/fungal strains. The benzo[f]chromen core may improve membrane permeability .
    Structural correlations include the electron-withdrawing oxadiazole ring improving binding affinity, while the thiophene group modulates lipophilicity .

Advanced Synthesis Optimization

Q. Q3: How can researchers address low yields in the final coupling step of the synthesis?

Answer: Low yields often stem from steric hindrance or side reactions. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C) and improves regioselectivity .
  • Catalyst optimization : Use Pd(OAc)₂ with SPhos ligand for Suzuki couplings, enhancing cross-coupling efficiency .
  • Solvent screening : Switch from DMF to 1,4-dioxane to minimize byproduct formation . Post-reaction analysis via TLC and LC-MS is critical for troubleshooting .

Advanced Data Contradiction Analysis

Q. Q4: How should conflicting results in biological activity (e.g., high in vitro vs. low in vivo efficacy) be systematically investigated?

Answer: Contradictions may arise from:

  • Pharmacokinetic limitations : Perform ADME studies to evaluate bioavailability. The compound’s logP (~3.5) may limit solubility; consider prodrug strategies .
  • Metabolic instability : Use LC-QTOF-MS to identify metabolites. The oxadiazole ring is prone to hydrolysis in plasma; structural analogs with methyl substituents improve stability .
  • Assay variability : Validate in vitro results across multiple cell lines and replicate in vivo studies with controlled dosing regimens .

Advanced Structure-Activity Relationship (SAR)

Q. Q5: What modifications to the thiophen-2-yl or oxadiazole groups could enhance target selectivity in kinase inhibition assays?

Answer:

  • Oxadiazole modifications : Replace with 1,3,4-thiadiazole to increase hydrogen bonding with kinase ATP pockets. Fluorine substitution at C-5 improves electron deficiency, enhancing binding .
  • Thiophene substitutions : Introduce electron-donating groups (e.g., -OCH₃) at the β-position to modulate steric effects. Comparative docking studies with EGFR or CDK2 kinases can guide design .

Material Science Applications

Q. Q6: What methodologies are used to assess this compound’s potential in optoelectronic materials (e.g., OLEDs)?

Answer: Key evaluations include:

  • Photophysical analysis : UV-Vis spectroscopy (λmax ~350–400 nm) and fluorescence quantum yield measurements. The extended π-conjugation from benzo[f]chromen enhances emission .
  • Electrochemical profiling : Cyclic voltammetry to determine HOMO/LUMO levels. The oxadiazole group lowers LUMO (-2.8 eV), improving electron transport .
  • Thermal stability : TGA/DSC to confirm decomposition temperatures >250°C, suitable for device fabrication .

Analytical Method Development

Q. Q7: What advanced techniques resolve challenges in quantifying trace impurities during HPLC analysis?

Answer:

  • Column optimization : Use C18 columns with 1.7 µm particles and gradient elution (acetonitrile/0.1% formic acid) to separate polar byproducts .
  • Mass spectrometry coupling : LC-ESI-MS/MS in MRM mode enhances sensitivity for detecting hydrazide intermediates (LOD <0.1 ppm) .
  • Forced degradation studies : Expose to acid/base/oxidative stress to identify degradation pathways and validate method robustness .

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